molecular formula C21H28N4O2 B12531478 dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-36-7

dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12531478
CAS No.: 651769-36-7
M. Wt: 368.5 g/mol
InChI Key: DMMCGGUEZOZDOP-UHFFFAOYSA-N
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Description

Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate is a benzoate ester derivative featuring a tetrazole substituent at the para position of the benzene ring and a bulky dicyclohexylmethyl ester group. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, is a well-known bioisostere of carboxylic acids, offering similar electronic and steric properties while often improving metabolic stability and bioavailability .

Properties

CAS No.

651769-36-7

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C21H28N4O2/c26-21(18-13-11-17(12-14-18)20-22-24-25-23-20)27-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-16,19H,1-10H2,(H,22,23,24,25)

InChI Key

DMMCGGUEZOZDOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)OC(=O)C3=CC=C(C=C3)C4=NNN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with dicyclohexylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while reduction could lead to the formation of reduced tetrazole derivatives.

Scientific Research Applications

Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with molecular targets through the tetrazole ring and benzoate group. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the benzoate group can participate in various chemical interactions. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activity (where available).

Table 1: Structural and Functional Comparison of Tetrazole-Containing Compounds

Compound Name Key Substituents Molecular Weight (g/mol) logP (Estimated) Solubility Biological Activity/Notes
This compound - 2H-tetrazole (para)
- Dicyclohexylmethyl ester
~400 High (≥4.5) Low (lipophilic) Unknown; structural design suggests enhanced membrane permeability
CV-11974 (Angiotensin II antagonist) - 1H-tetrazole (biphenyl linkage)
- Ethoxybenzimidazole
~500 Moderate (~3.5) Moderate IC50 = 1.12 × 10⁻⁷ M (bovine adrenal cortex)
EXP3174 (Metabolite of Losartan) - 1H-tetrazole
- Smaller ester
~480 Moderate (~3.0) Moderate Lower potency than CV-11974 (pD′₂ = 8.95 vs. 9.97)
N-(3-Acetamidophenyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide - 2H-tetrazole (propan-2-yl)
- Acetamidophenyl
~400 Moderate (~3.0) Moderate Unknown activity; polar acetamide may improve solubility
Carboxylic Acid Isostere (e.g., benzoic acid) - COOH (para) ~150 Low (~1.0) High Similar bioactivity but poorer metabolic stability

Key Findings:

Tetrazole vs. Carboxylic Acid Isosterism :
The tetrazole group in This compound mimics carboxylic acids (pKa ~4–5 vs. ~2–3 for COOH) , enabling similar hydrogen-bonding interactions in receptor binding while reducing ionization at physiological pH. This enhances oral bioavailability compared to carboxylic acid analogs, which may suffer from poor absorption due to high polarity .

Substituent Effects on Activity :

  • Ester Bulkiness : The dicyclohexylmethyl group confers high lipophilicity (logP ~4.5), likely improving membrane permeability but reducing aqueous solubility. In contrast, CV-11974’s ethoxybenzimidazole ester balances moderate logP (~3.5) with potent angiotensin II receptor antagonism (IC50 ~10⁻⁷ M) .
  • Tetrazole Substitution : The 2H-tetrazole (protonated at N2) in the target compound differs from the 1H-tetrazole (protonated at N1) in CV-11974. This positional isomerism may alter hydrogen-bonding patterns and receptor affinity, as seen in CV-11974’s superior potency over EXP3174 .

However, the latter’s bulky ester may prolong half-life by resisting enzymatic hydrolysis .

Biological Potency Trends: CV-11974’s high potency (ID50 = 0.033 mg/kg, intravenous) highlights the importance of tetrazole placement and adjacent substituents. The dicyclohexylmethyl ester’s steric bulk may hinder binding in some targets but could enhance selectivity for hydrophobic binding pockets .

Biological Activity

Dicyclohexylmethyl 4-(2H-tetrazol-5-yl)benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with dicyclohexylmethanol in the presence of coupling agents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Antihypertensive Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antihypertensive effects. In a study involving various synthesized esters, including this compound, the compounds demonstrated notable blood pressure-lowering effects compared to control substances. The mechanism is thought to involve inhibition of angiotensin II receptors, similar to established antihypertensive agents like valsartan .

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH assay, where this compound showed significant free radical scavenging activity. This property is crucial for mitigating oxidative stress-related diseases .

Urease Inhibition

The compound also exhibited urease inhibitory activity, which is beneficial in treating infections caused by Helicobacter pylori. Molecular docking studies revealed that the compound interacts effectively with the urease enzyme's active site, suggesting a potential therapeutic role in gastric disorders .

Table 1: Biological Activities of this compound

Activity TypeMethodologyResults
AntihypertensiveBlood Pressure MeasurementSignificant reduction in systolic BP
AntioxidantDPPH AssayHigh free radical scavenging capacity
Urease InhibitionMolecular DockingStrong interaction with urease enzyme

Detailed Research Findings

  • Antihypertensive Mechanism : The antihypertensive effect was attributed to the blockade of angiotensin II receptors, leading to vasodilation and reduced blood pressure. The study indicated that this compound has a comparable efficacy to established antihypertensives .
  • Antioxidant Mechanism : The antioxidant activity was linked to the ability of the compound to donate electrons and neutralize free radicals, thereby reducing oxidative stress markers in vitro .
  • Urease Inhibition : Docking studies revealed that the compound forms hydrogen bonds and salt bridges with critical residues in the urease enzyme, enhancing its inhibitory potency. This suggests a promising pathway for developing treatments for Helicobacter pylori infections .

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